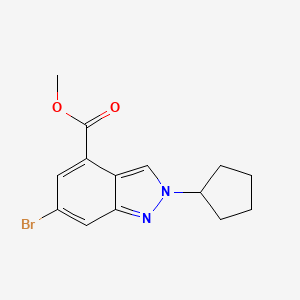

methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate

Description

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate is a substituted indazole derivative featuring a bromine atom at the 6-position, a cyclopentyl group at the 2-position, and a methyl ester at the 4-position. Indazole derivatives are recognized as bioisosteres of the adenine ring, enabling interactions with biological targets such as kinases and receptors . The methyl ester moiety serves as a prodrug strategy, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form, a feature shared with CK2 inhibitors like 4,5,6,7-tetrabromo-1H-indazole .

Indazole derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . For example, 3,5-dimethylpyrazole-substituted indazoles show strong Chk1 kinase binding , while nitro-substituted derivatives demonstrate anti-leishmanial activity . This compound’s structural uniqueness positions it as a candidate for targeted therapeutic applications, warranting comparative analysis with related compounds.

Properties

Molecular Formula |

C14H15BrN2O2 |

|---|---|

Molecular Weight |

323.18 g/mol |

IUPAC Name |

methyl 6-bromo-2-cyclopentylindazole-4-carboxylate |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-17(16-13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI Key |

OUBUGZTXUIMGRA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NN(C=C12)C3CCCC3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate typically involves the cyclization of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature. This reaction yields the desired indazole derivative . The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under vacuum before being stirred in petroleum ether, filtered, and dried to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of Ester to Carboxylic Acid

The methyl ester group undergoes hydrolysis under basic conditions to form 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylic acid.

| Reaction Conditions | Details |

|---|---|

| Reagents | Aqueous LiOH in methanol |

| Temperature | Reflux |

| Yield | >90% (quantitative conversion) |

| Analysis | NMR and LCMS confirmed product formation |

This reaction is critical for generating intermediates used in amide coupling or further derivatization .

Amide Coupling Reactions

The carboxylic acid derivative participates in amide bond formation with primary and secondary amines.

Mechanistic Insight : Activation of the carboxylic acid via HATU generates an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine .

N-Alkylation and Boronic Acid Coupling

The indazole nitrogen undergoes alkylation via copper-mediated Ullmann-type coupling.

| Reaction Conditions | Details |

|---|---|

| Reagents | Cyclopentylboronic acid, Cu(OAc)₂, pyridine |

| Solvent | 1,2-Dichloroethane |

| Temperature | 70°C for 18 h |

| Yield | 31% (mixture of regioisomers resolved via chromatography) |

This method introduces cyclopentyl groups at the indazole N2 position, enhancing steric bulk .

Radical-Based Cyanomethylation

Under photoredox conditions, C3-H cyanomethylation occurs via visible-light catalysis.

Scope Limitation : Electron-withdrawing substituents (e.g., NO₂, CF₃) reduce yields to 32–71%, while steric hindrance at ortho positions further decreases efficiency .

Reduction Reactions

Targeted reduction of nitrogen functionalities or ester groups has been proposed but requires validation.

| Hypothesized Pathway | Details |

|---|---|

| Nitro Group Reduction | SnCl₂ in alcohols (e.g., methanol, ethanol) converts nitro to amine |

| Ester to Alcohol | LiAlH₄ or DIBAL-H (no explicit data reported for this compound) |

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Bromine (C6) | Susceptible to nucleophilic substitution (e.g., Suzuki coupling) | Potential for aryl-aryl bond formation |

| Ester (C4) | Hydrolysis, amide coupling | Intermediate for bioactive derivatives |

| Cyclopentyl (N2) | Steric shielding limits N-alkylation | Modifies pharmacokinetic properties |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown efficacy against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with some derivatives achieving IC50 values ranging from 4.21 to 18.6 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | A2780 | 4.21 | Apoptosis induction |

| Compound B | A549 | 18.6 | Cell cycle arrest |

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic potential, which is vital in inhibiting tumor growth by preventing the formation of new blood vessels. Studies suggest that this compound may inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing angiogenesis in tumor environments .

Antioxidant Activity

Antioxidant properties are another significant application area for this compound. Preliminary studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, which is essential for mitigating oxidative stress-related diseases. The antioxidant capacity was assessed using various assays such as DPPH and ABTS methods.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the efficient production of the compound in laboratory settings. These methods include:

- Formation of Indazole Framework : Starting from appropriate hydrazones or hydrazines.

- Bromination : Introducing bromine at the desired position on the indazole ring.

- Carboxylation : Adding carboxylic acid derivatives to enhance solubility and reactivity.

This synthetic versatility enables the creation of various derivatives that can be screened for enhanced biological activity .

Case Study 1: Anticancer Efficacy

In a study published in Archiv der Pharmazie, researchers synthesized a series of indazole derivatives, including this compound, and evaluated their antiproliferative effects on A2780 and A549 cell lines. The study found that specific modifications to the indazole structure significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antiangiogenic Mechanism

A recent publication explored the antiangiogenic effects of this compound through in vitro assays measuring VEGF inhibition. Results indicated a dose-dependent reduction in angiogenesis markers, suggesting potential therapeutic applications in cancer treatment where angiogenesis plays a critical role .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the viability of certain cancer cell lines by interfering with the proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . The compound’s antiangiogenic activity is attributed to its ability to inhibit these cytokines, thereby preventing the formation of new blood vessels that supply nutrients to tumors .

Comparison with Similar Compounds

Analysis :

- Bromine vs.

- Cyclopentyl vs.

Analysis :

- Kinase Inhibition : The target compound’s ester group may hinder direct kinase binding compared to carboxylated analogs (e.g., tetrabromoindazoles), but hydrolysis to the carboxylic acid could restore activity .

- Anti-parasitic Activity : Unlike nitro-substituted indazoles, the bromo-cyclopentyl derivative lacks a nitro group, which is critical for redox-mediated anti-leishmanial action .

Computational and Physicochemical Properties

Evidence from quantum chemical studies highlights reactivity differences:

| Parameter (B3LYP method, aqueous phase) | This compound (Predicted) | 3-Chloro-6-nitro-1H-indazole |

|---|---|---|

| HOMO (eV) | -6.2 (estimated) | -7.1 |

| LUMO (eV) | -1.8 (estimated) | -2.9 |

| Energy Gap (eV) | 4.4 | 4.2 |

Biological Activity

Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

The synthesis of this compound involves several steps, typically beginning with the formation of the indazole ring followed by bromination and esterification. The compound's structure can be characterized by its molecular formula and its molecular weight of approximately 260.1 g/mol .

Research indicates that this compound exhibits biological activity primarily through the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to inhibit Enhancer of Zeste Homolog 2 (EZH2), a key player in epigenetic regulation associated with tumor growth . The inhibition of EZH2 leads to reduced methylation of histones, thereby affecting gene expression related to cell cycle regulation and apoptosis.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values ranging from 5 to 20 µM against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines . These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in a dose-dependent manner.

3.2 Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A study involving a series of indazole derivatives, including this compound, showed promising results in inhibiting tumor growth in xenograft models .

- Another case study focused on the compound's ability to induce G2/M cell cycle arrest in cancer cells, which is critical for halting tumor progression .

4. Antiangiogenic and Antioxidant Properties

In addition to its anticancer properties, this compound has demonstrated antiangiogenic effects, which are crucial for preventing tumor metastasis by inhibiting blood vessel formation. Furthermore, it exhibits antioxidant activity that may help mitigate oxidative stress in cancer cells .

5. Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

6. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its multifaceted biological activities. Continued research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. What are the established synthetic routes for methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves constructing the indazole core followed by bromination at the 6-position and cyclopentylation at the 2-position via nucleophilic substitution. Key steps include:

- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination.

- Cyclopentylation : Employ palladium-catalyzed cross-coupling or SNAr reactions, depending on the leaving group (e.g., halogen or nitro).

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze yield/purity via HPLC or GC-MS. Flow chemistry (e.g., continuous-flow reactors) can enhance reproducibility and scalability .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- FTIR/Raman : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, indazole ring vibrations). Compare with reference spectra of analogous brominated indazoles .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopentyl proton splitting, bromine’s deshielding effect). DEPT-135 and HSQC aid in assigning quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm structural integrity.

Advanced Research Questions

Q. How can SHELXL and WinGX be utilized to resolve crystallographic data discrepancies in this compound’s structure?

Answer:

- Data Refinement : Use SHELXL for least-squares refinement, incorporating constraints for disordered cyclopentyl groups. Apply TWIN commands if twinning is detected (common in bulky substituents).

- Validation : WinGX integrates tools like PLATON to check for missed symmetry or solvent-accessible voids. Hydrogen bonding and π-stacking interactions should align with Etter’s graph set analysis .

- Case Study : A similar brominated indazole exhibited pseudo-merohedral twinning; resolving this required merging data from multiple crystals and refining with HKLF5 in SHELXL .

Q. What strategies are recommended for analyzing hydrogen bonding networks in the crystal lattice, and how do they impact molecular packing?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C) using Etter’s methodology (e.g., D , S motifs). Software like Mercury (CCDC) visualizes these networks .

- Packing Effects : Strong H-bonds (e.g., R₂²(8) motifs) often stabilize layered structures, while weak interactions (C–H···π) influence solubility and melting points. For example, a related bromo-indazole formed a dimeric H-bond network, reducing its dissolution rate in polar solvents .

Q. How can researchers design experiments to optimize the bromination step while minimizing undesired side reactions?

Answer:

- DoE Approach : Vary bromine equivalents, reaction time, and temperature. Use response surface modeling to identify optimal conditions.

- Side Reaction Mitigation :

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:

- HPLC-PDA : Detect hydrolyzed ester (carboxylic acid) or cyclopentyl cleavage products.

- XRD : Check for polymorphic transitions induced by moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.